Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex compound with a long name, but its structure reveals its significance. Let’s break it down:
Ethyl ester: The compound contains an ethyl ester group, which is often used for drug delivery and bioavailability enhancement.
Sulfonamide: The sulfonyl group contributes to the compound’s pharmacological properties.
Thienopyridine: This fused heterocyclic ring system is found in various bioactive molecules.
Preparation Methods
The synthetic routes to prepare this compound involve several steps. While I don’t have specific data on this exact compound, I can provide general insights:
Key Steps:
Chemical Reactions Analysis
Reactions: Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate likely undergoes various reactions
Common Reagents:
Major Products: These depend on reaction conditions and starting materials.
Scientific Research Applications
Medicine: Investigate its potential as a drug candidate (e.g., anti-cancer, anti-inflammatory).
Chemistry: Study its reactivity and design related compounds.
Biology: Explore its effects on cellular processes.
Industry: Assess its industrial applications (e.g., materials, catalysis).
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors).
Pathways: Understand how it affects cellular pathways (e.g., signal transduction).
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related structures (e.g., other thienopyridines).
Properties
Molecular Formula |
C27H37N3O5S2 |
---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
ethyl 2-[[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C27H37N3O5S2/c1-6-35-27(32)24-22-11-12-29(17(2)3)16-23(22)36-26(24)28-25(31)20-7-9-21(10-8-20)37(33,34)30-14-18(4)13-19(5)15-30/h7-10,17-19H,6,11-16H2,1-5H3,(H,28,31) |
InChI Key |
WKWZASJKBFPOLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(CC(C4)C)C |
Origin of Product |
United States |
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